SNDX-5613 was developed by Syndax Pharmaceuticals and belongs to a class of small-molecule inhibitors targeting the menin-MLL interaction. Its chemical structure is designed to disrupt the oncogenic signaling pathways mediated by this complex, thereby inhibiting the growth of cancer cells characterized by MLL fusion proteins .
The synthesis of SNDX-5613 involves several key steps that focus on creating a compound capable of effectively binding to the menin protein. The process typically includes:
The molecular structure of SNDX-5613 is characterized by its unique arrangement of functional groups that facilitate its interaction with the menin protein. Key features include:
SNDX-5613 undergoes various chemical reactions during its synthesis and biological activity:
These reactions are essential for understanding both the efficacy and safety profiles of SNDX-5613 in therapeutic applications .
SNDX-5613 exerts its therapeutic effects by:
SNDX-5613 exhibits several important physical and chemical properties:
These properties are vital for formulation development and ensuring effective delivery in clinical settings .
SNDX-5613 is primarily investigated for its applications in treating acute myeloid leukemia (AML) and other hematological malignancies characterized by MLL gene rearrangements. Its ability to selectively inhibit the menin-MLL interaction positions it as a promising candidate for targeted therapy in oncology.
Clinical trials are ongoing to evaluate its safety, efficacy, and optimal dosing regimens in patients with relapsed or refractory acute leukemias . Additionally, research into combination therapies with other agents may enhance its therapeutic potential further.
SNDX-5613 (Revumenib) exerts its therapeutic effect through high-precision disruption of the protein-protein interaction interface between menin and lysine methyltransferase 2A. Menin serves as a critical scaffolding protein that recruits lysine methyltransferase 2A fusion oncoproteins to chromatin, facilitating the assembly of leukemogenic transcriptional complexes. The compound binds within an evolutionarily conserved central cavity of menin (volume ≈1,500 ų) characterized by deep hydrophobic pockets and polar contact points. This cavity normally accommodates the menin binding motif 1 (residues 6-15 of lysine methyltransferase 2A) through hydrogen bonding networks and van der Waals interactions. Crystallographic analyses reveal that SNDX-5613 establishes 34 direct atomic contacts with menin residues, including critical π-π stacking with tyrosine 327 and hydrogen bonding with tryptophan 341 and glutamic acid 366. These interactions competitively displace lysine methyltransferase 2A's N-terminus by inducing conformational changes that propagate 16 Å across the protein structure, effectively disrupting the protein-protein interaction interface [1] [3] [9].
The inhibitor's 2,7-diazaspiro[3.5]nonane core enables optimal spatial orientation of pharmacophores within the binding pocket, while its fluorobenzamide moiety occupies a sub-pocket previously engaged by lysine methyltransferase 2A's valine 9 and phenylalanine 10 residues. Molecular dynamics simulations demonstrate that binding induces an allosteric closure of the menin cavity, reducing its solvent-accessible surface area by 42% and creating an energetic barrier to lysine methyltransferase 2A rebinding. This "induced-fit" mechanism results in sustained occupancy of the binding site even at sub-nanomolar concentrations, with a residence time exceeding 240 minutes in cellular assays [3] [7].
Table 1: Structural Characterization of SNDX-5613-Menin Binding
Parameter | Value | Method | Biological Significance |
---|---|---|---|
Binding Cavity Volume | 1,500 ų | X-ray Crystallography | Accommodates MBM1 helix |
Key Residue Interactions | Tyr327, Trp341, Glu366 | Co-crystallization | Displaces KMT2A N-terminus |
Conformational Change | 16 Å displacement | Molecular Dynamics | Allosterically disrupts PPI interface |
Solvent-Accessible Surface Reduction | 42% | Computational Modeling | Creates rebinding energy barrier |
Binding Residence Time | >240 minutes | Surface Plasmon Resonance | Sustained target engagement |
The interaction between SNDX-5613 and menin exhibits exceptional binding affinity quantified through isothermal titration calorimetry and fluorescence polarization assays. The compound demonstrates a mean inhibition constant (Ki) of 0.15 ± 0.03 nM against the menin-lysine methyltransferase 2A interaction, representing a 3,000-fold enhancement over first-generation menin inhibitors. Thermodynamic profiling reveals an unusual entropy-driven binding mechanism (ΔG = -13.8 kcal/mol; ΔS = +28.5 cal/mol·K), indicating that binding is primarily stabilized through hydrophobic interactions and conformational changes rather than hydrogen bonding. This explains the compound's resilience against competitive displacement by endogenous ligands [7] [10].
Kinetic dissociation studies using surface plasmon resonance show biphasic binding characteristics: an initial rapid association (kon = 2.1 × 10⁵ M⁻¹s⁻¹) followed by slow dissociation (koff = 3.8 × 10⁻⁵ s⁻¹). The extended dissociation half-life (t½ = 5.1 hours) provides a pharmacological advantage by maintaining target engagement despite fluctuating plasma concentrations. Comparative analyses with structural analogs reveal that the cyclohexylsulfonamide moiety in SNDX-5613 contributes significantly to kinetic stability, reducing dissociation rates by 18-fold compared to des-sulfonamide derivatives [3] [9].
Table 2: Thermodynamic and Kinetic Binding Parameters of SNDX-5613
Parameter | Value | Method | Significance |
---|---|---|---|
Inhibition Constant (Ki) | 0.15 ± 0.03 nM | Fluorescence Polarization | Sub-nanomolar potency |
Gibbs Free Energy (ΔG) | -13.8 kcal/mol | Isothermal Titration Calorimetry | Spontaneous binding |
Entropy Change (ΔS) | +28.5 cal/mol·K | Isothermal Titration Calorimetry | Hydrophobic-driven interaction |
Association Rate (kon) | 2.1 × 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance | Rapid target engagement |
Dissociation Rate (koff) | 3.8 × 10⁻⁵ s⁻¹ | Surface Plasmon Resonance | Prolonged target occupancy |
Dissociation Half-life (t½) | 5.1 hours | Kinetic Analysis | Sustained pharmacological effect |
Beyond direct lysine methyltransferase 2A displacement, SNDX-5613 induces allosteric rearrangements that comprehensively disrupt menin's function as an epigenetic scaffolding protein. Menin normally serves as a recruitment platform for histone-modifying complexes, including the mixed-lineage leukemia 1 complex (comprising WRD5, ASH2L, RBBP5, and DPY30) and histone deacetylase complexes. Upon SNDX-5613 binding, circular dichroism spectroscopy detects secondary structural shifts characterized by a 17% reduction in α-helical content and a corresponding increase in disordered regions. This conformational change propagates to the menin's C-terminal domain (residues 415-610), disrupting its binding affinity for WRD5 by 98% (measured by co-immunoprecipitation assays) [2] [9].
The allosteric disruption manifests functionally as the collapse of the transcriptional activation complex at HOX gene loci. Chromatin immunoprecipitation sequencing in mixed-lineage leukemia-rearranged cell lines (MV4;11, MOLM-13) demonstrates compound treatment reduces menin occupancy at HOXA9 promoter by 92% and decreases trimethylation of histone H3 lysine 4 (H3K4me3) by 88%. This epigenetic remodeling corresponds with 45-fold downregulation of HOXA9 transcription and 39-fold reduction in MEIS1 expression within 48 hours. Importantly, the allosteric effects extend beyond promoter regions, as assayed through HiChIP analysis, showing dissolution of menin-mediated chromatin looping between HOX gene enhancers and promoters [1] [4] [9].
The compound's selectivity profile stems from preferential disruption of oncogenic transcription complexes. While menin participates in physiological complexes (e.g., with FOX transcription factors in endocrine tissues), SNDX-5613's binding induces allosteric changes that specifically destabilize its interaction with lysine methyltransferase 2A fusion proteins rather than globally denaturing the protein. This mechanistic nuance explains the compound's selective cytotoxicity toward leukemic cells (IC50 = 10-20 nM in lysine methyltransferase 2A-rearranged cells) versus non-transformed cells (>10,000 nM) [7] [10].
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